6-Methyl-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxylic acid
Overview
Description
6-Methyl-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxylic acid is a chemical compound with the molecular formula C12H10N2O3 and a molecular weight of 230.22 g/mol It is a pyridazine derivative, characterized by a phenyl group at the 1-position, a methyl group at the 6-position, and a carboxylic acid group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxylic acid typically involves the cyclization of appropriate hydrazine derivatives with diketones or keto acids. One common method involves the reaction of phenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent oxidation to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions used in laboratory synthesis, such as temperature control, solvent selection, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazine derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine derivatives with additional oxygen-containing functional groups, while reduction may produce hydroxylated derivatives.
Scientific Research Applications
6-Methyl-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 6-Methyl-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxylic acid is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific derivatives. For instance, some derivatives may inhibit enzyme activity or interfere with cellular signaling pathways, leading to their observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Oxo-1-phenyl-1,4-dihydropyridazine-3-carboxylic acid: Lacks the methyl group at the 6-position.
6-Methyl-1-phenyl-1,4-dihydropyridazine-3-carboxylic acid: Lacks the keto group at the 4-position.
Uniqueness
6-Methyl-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxylic acid is unique due to the presence of both the methyl group at the 6-position and the keto group at the 4-position. This combination of functional groups may contribute to its distinct chemical reactivity and potential biological activities .
Properties
IUPAC Name |
6-methyl-4-oxo-1-phenylpyridazine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c1-8-7-10(15)11(12(16)17)13-14(8)9-5-3-2-4-6-9/h2-7H,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYLQQYCKWAAZLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=NN1C2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30382765 | |
Record name | 6-Methyl-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30382765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
33.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24833584 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
68254-08-0 | |
Record name | 6-Methyl-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30382765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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